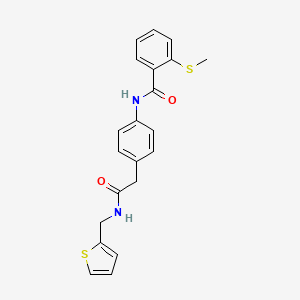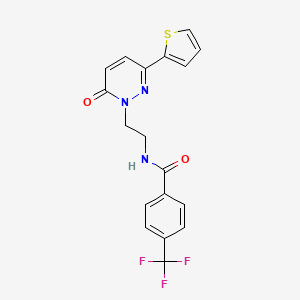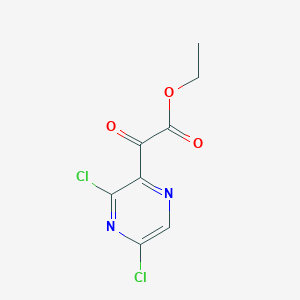![molecular formula C16H27NO2Si B2980441 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde CAS No. 2294972-75-9](/img/structure/B2980441.png)
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde involves a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This structural group is characterized by chemical inertness and a large molecular volume .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiophene Derivatives
Thiophene derivatives are a class of compounds with a broad spectrum of biological activities. “EN300-7461852” can be used in the synthesis of these derivatives, which are important in medicinal chemistry for their anticancer, anti-inflammatory, and antimicrobial properties . The compound’s structure allows for the introduction of thiophene rings into more complex molecules, potentially leading to new therapeutic agents.
Development of Organic Semiconductors
Organic semiconductors are pivotal in the advancement of electronics, particularly in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . “EN300-7461852” may serve as a precursor in the synthesis of organic semiconductor materials due to its reactive aldehyde group, which can facilitate polymerization or act as a crosslinking agent.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . “EN300-7461852” could be utilized to synthesize new thiophene-based molecules with enhanced corrosion inhibition properties for use in protecting metals and alloys in harsh environments.
Pharmacological Research
The compound “EN300-7461852” has potential applications in pharmacological research. Its structural features could be exploited to synthesize novel compounds with a variety of biological effects, such as voltage-gated sodium channel blockers and dental anesthetics .
Material Science Applications
In material science, “EN300-7461852” can contribute to the development of new materials with desirable properties. Its molecular structure could be beneficial in creating polymers with specific characteristics for use in high-performance materials .
Inertial Measurement/Navigation Systems
Although not directly related to the chemical compound “EN300-7461852”, the search results revealed an inertial measurement/navigation unit named EN-300, which is used in applications where GPS is unavailable or denied, such as drones, dismounted soldier applications, and oil and gas exploration .
Harmonized Standards Compliance
Again, not related to the chemical compound, but the search indicated an ETSI standard EN 300 328 V2.2.2, which is a harmonized standard for 2.4GHz radio equipment in the European Union . This standard ensures that devices meet essential requirements for performance and safety.
Environmental Monitoring
The EN300 environmental meter, unrelated to the chemical compound “EN300-7461852”, measures humidity, temperature, air velocity, light, and sound for environmental monitoring purposes .
Eigenschaften
IUPAC Name |
2-[tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2Si/c1-12(2)20(13(3)4,14(5)6)19-11-16-9-15(10-18)7-8-17-16/h7-10,12-14H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIFVCTJXKNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

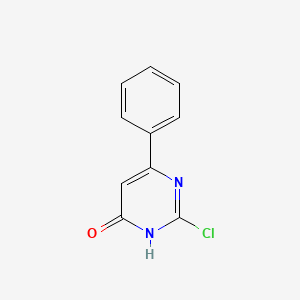
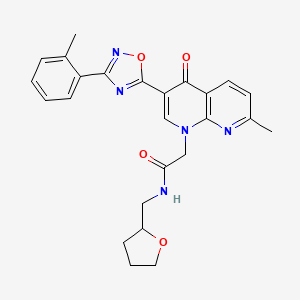
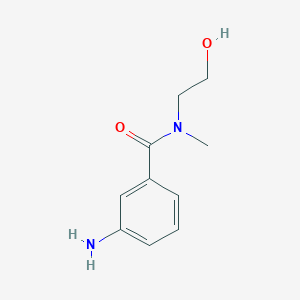
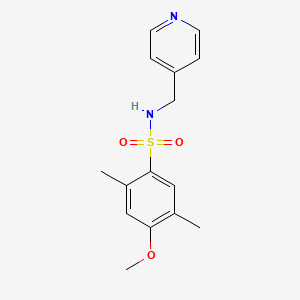
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)

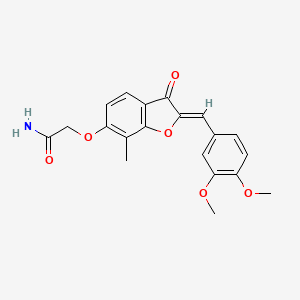
![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)
